![molecular formula C18H27N7O2 B14080708 1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)
1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a triazine ring, and a purine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves multiple steps, starting from readily available precursors. The key steps include the formation of the azepane ring, the introduction of the triazine ring, and the final coupling with the purine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-3-methyl-benzamide
- [1,2,4]triazolo[4,3-a]quinoxaline
Uniqueness
1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique combination of structural features, including the azepane ring, triazine ring, and purine moiety
特性
分子式 |
C18H27N7O2 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C18H27N7O2/c1-13-12-24-14-15(21(2)18(27)22(3)16(14)26)19-17(24)25(20-13)11-10-23-8-6-4-5-7-9-23/h4-12H2,1-3H3 |
InChIキー |
VLWPCLYMBASQAH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)
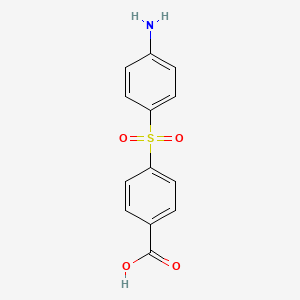
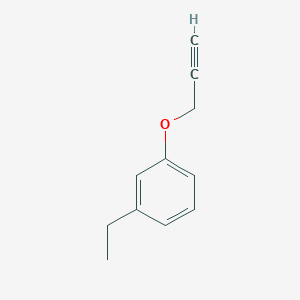
![3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide](/img/structure/B14080648.png)
![5-(2-hydroxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080659.png)
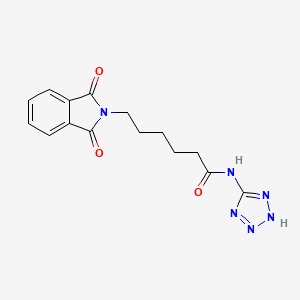
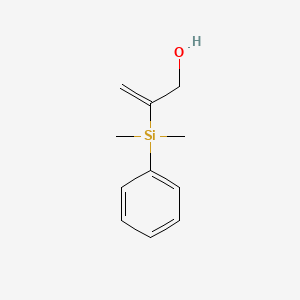
![2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/no-structure.png)

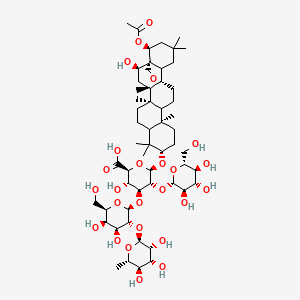
![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)
![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)

